molecular formula C7H13N3O4 B14762317 4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate

4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate

Cat. No.: B14762317
M. Wt: 203.20 g/mol
InChI Key: CCUAQNUWXLYFRA-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an amino group, a carboxyl group, and a lactoylamino group.

Preparation Methods

The preparation of 4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate involves several synthetic routes and reaction conditions. One common method involves the addition reaction of anhydrous methanol, a solvent, and malononitrile, followed by a condensation reaction with a deacidification agent and cyanamide . The resulting product undergoes cyclization and methoxylation reactions to yield the final compound . Industrial production methods often involve optimizing these reactions to improve yield and reduce waste.

Chemical Reactions Analysis

4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride gas, Lewis acids, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxo derivatives, while reduction reactions may produce amino derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is studied for its role in metabolic pathways and its potential as a biomarker . In medicine, it is investigated for its therapeutic potential in treating various diseases. Industrial applications include its use in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. It acts as a Bronsted base, accepting a hydron from a donor (Bronsted acid), and as a Bronsted acid, donating a hydron to an acceptor (Bronsted base) . These interactions play a crucial role in its biological activity and therapeutic effects.

Properties

IUPAC Name

4-amino-2-(2-azaniumylpropanoylamino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUAQNUWXLYFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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